molecular formula C13H12FN B2606917 (3'-Fluoro[1,1'-biphenyl]-2-yl)methanamine CAS No. 946726-90-5

(3'-Fluoro[1,1'-biphenyl]-2-yl)methanamine

Cat. No.: B2606917
CAS No.: 946726-90-5
M. Wt: 201.244
InChI Key: LQMKPXGUHMVUGL-UHFFFAOYSA-N
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Description

(3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 3’ position of the biphenyl structure and a methanamine group at the 2 position

Scientific Research Applications

(3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated biphenyl derivatives with biological targets.

Mechanism of Action

The mechanism of action of “(3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine” would depend on its intended use or application, which is not specified in the available information .

Safety and Hazards

The safety and hazards associated with “(3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine” would depend on factors such as its reactivity, toxicity, and handling procedures. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

The future directions for research on “(3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine” could involve further studies on its synthesis, properties, and potential applications. This could include exploring more efficient synthesis methods, investigating its reactivity under various conditions, and assessing its potential use in areas such as medicinal chemistry or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of (3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine may involve large-scale Suzuki-Miyaura coupling reactions followed by reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: (3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted biphenyl derivatives.

Comparison with Similar Compounds

  • (4’-Fluoro[1,1’-biphenyl]-3-yl)methanamine
  • (3-Fluorophenyl)methanamine

Comparison:

  • Binding Affinity: (3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine may exhibit higher binding affinity to certain targets due to the position of the fluorine atom.
  • Reactivity: The position of the fluorine atom can influence the compound’s reactivity in substitution and oxidation reactions.
  • Applications: While similar compounds may have overlapping applications, (3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine’s unique structure can make it more suitable for specific research purposes.

This detailed overview provides a comprehensive understanding of (3’-Fluoro[1,1’-biphenyl]-2-yl)methanamine, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-(3-fluorophenyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMKPXGUHMVUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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